N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide
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Overview
Description
N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.266. This compound is characterized by the presence of an imidazolidinone ring, a phenyl group, and a prop-2-ynamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide typically involves the reaction of 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium or copper compounds. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, forming substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as adhesives and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide can be compared with similar compounds such as:
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate: This compound shares the imidazolidinone ring and methacrylate moiety but differs in the presence of the prop-2-ynamide group.
N-(2-Hydroxyethyl)ethylenediamine: This compound has a similar ethylenediamine structure but lacks the imidazolidinone ring and phenyl group.
2-(Dimethylamino)ethyl methacrylate: This compound contains a methacrylate group and a dimethylamino group, differing from the imidazolidinone and phenyl groups in this compound
Properties
IUPAC Name |
N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-12(17)15-11-6-4-3-5-10(11)9-16-8-7-14-13(16)18/h1,3-6H,7-9H2,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZWFQOAWOVAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC=CC=C1CN2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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